5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one
Vue d'ensemble
Description
5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one is a useful research compound. Its molecular formula is C19H14N2O2 and its molecular weight is 302.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Characterization
5-Methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one (MDIP) has been characterized pharmacologically in the context of novel isoxazolopyridone derivatives that act as metabotropic glutamate receptor (mGluR) 7 antagonists. MDIP was identified through random screening and exhibited significant inhibitory effects in various cellular assays. It has been studied for its role in modulating intracellular calcium mobilization and cAMP accumulation in cell lines expressing mGluR7. This research suggests that MDIP and its derivatives can serve as allosteric antagonists with potential for elucidating the roles of mGluR7 in central nervous system functions (Suzuki et al., 2007).
Antiviral Activity
Research has also been conducted on the antiviral activity of derivatives structurally similar to MDIP. While not directly studying MDIP, these investigations into 3-methyl-1,5-diphenyl-1H-pyrazoles have demonstrated significant antiviral properties against herpes simplex virus. This research provides insight into the potential antiviral applications of MDIP-related compounds (Tantawy et al., 2012).
Anti-Inflammatory and Antioxidant Activities
Studies on thiazolo[4,5-b]pyridines, which are chemically related to MDIP, have shown that these compounds possess anti-inflammatory and antioxidant activities. These findings are important for understanding the broader therapeutic potential of MDIP and its analogs (Chaban et al., 2019).
Anticancer and Anti-5-Lipoxygenase Agents
Research on pyrazolopyrimidines derivatives, which share a structural similarity with MDIP, has revealed their potential as anticancer and anti-5-lipoxygenase agents. These studies contribute to the understanding of the possible roles MDIP derivatives could play in cancer treatment and inflammation management (Rahmouni et al., 2016).
Propriétés
IUPAC Name |
5-methyl-3,6-diphenyl-[1,2]oxazolo[4,5-c]pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c1-21-15(13-8-4-2-5-9-13)12-16-17(19(21)22)18(20-23-16)14-10-6-3-7-11-14/h2-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNDUGHNYMJGIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C(C1=O)C(=NO2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401226 | |
Record name | 5-methyl-3,6-diphenyl-[1,2]oxazolo[4,5-c]pyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60986-80-3 | |
Record name | 5-methyl-3,6-diphenyl-[1,2]oxazolo[4,5-c]pyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one (MDIP) interact with its target, the metabotropic glutamate receptor 7 (mGluR7), and what are the downstream effects of this interaction?
A1: MDIP acts as an allosteric antagonist of mGluR7. [] This means it binds to a site on the receptor different from the site where the natural ligand, glutamate, binds. Binding of MDIP prevents the receptor from being activated by glutamate. [] This antagonism was demonstrated by MDIP's ability to inhibit the effects of the mGluR7 agonist, L-AP4 (l-(+)-2-amino-4-phosphonobutyric acid), in various cellular assays. [] For example, MDIP inhibited L-AP4-induced intracellular calcium mobilization and reversed L-AP4-induced inhibition of forskolin-stimulated cAMP accumulation in cells expressing mGluR7. []
Q2: What is the relationship between the structure of MDIP and its activity on mGluR7?
A2: While the provided research primarily focuses on the pharmacological characterization of MDIP, it also explores the structure-activity relationship (SAR) by introducing a chemically modified derivative, MMPIP (6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-ylisoxazolo[4,5-c]pyridin-4(5H)-one). [] MMPIP demonstrated higher potency than MDIP in some assays, suggesting that modifications to the phenyl ring of MDIP can influence its interaction with mGluR7 and its antagonistic activity. [] Further research exploring a wider range of MDIP analogs could provide a more comprehensive understanding of the structural features essential for its mGluR7 antagonism.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.